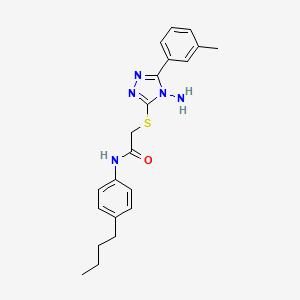

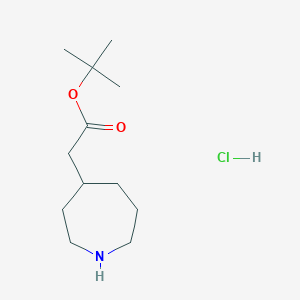

![molecular formula C21H22N4O5S2 B2589654 2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 894952-94-4](/img/structure/B2589654.png)

2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of this compound involves several steps. One possible route could be the condensation of a suitable amine (such as 4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl) with N-(3,4-dimethoxyphenyl)acetamide. Detailed synthetic procedures and reaction conditions would need to be investigated from relevant literature .

科学的研究の応用

Crystal Structure Insights

The research into compounds structurally related to 2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide reveals insights into their crystal structures, which is essential for understanding their molecular interactions and stability. Studies have shown that these compounds often exhibit folded conformations stabilized by intramolecular hydrogen bonding, which is crucial for their biological activity and interactions with biological targets. The inclination of the pyrimidine ring relative to the benzene ring varies, impacting the molecule's three-dimensional shape and, subsequently, its function (S. Subasri et al., 2016; S. Subasri et al., 2017).

Bioactive Compound Design

The structural features of related compounds enable the rational design of bioactive compounds, including herbicides and drugs. The pyrimidinylthiobenzoates, for instance, target specific enzymes like acetohydroxyacid synthase, crucial for branched-chain amino acid biosynthesis in plants. This specificity is achieved through the orientation and electronic properties of the pyrimidinyl and thiobenzoate groups, illustrating the compound's role in designing selective herbicides (Yan-Zhen He et al., 2007).

Antimicrobial and Antifolate Activities

Compounds with a pyrimidinyl moiety have been explored for their antimicrobial and antifolate activities. For example, pyrimidine-triazole derivatives have demonstrated significant antimicrobial activity against various bacterial and fungal strains. This activity is attributed to the novel structural frameworks of these compounds, which interfere with the growth and replication of microbial cells (J.J. Majithiya & B. Bheshdadia, 2022). Additionally, pyrimidine analogues have been identified as potent inhibitors of enzymes like thymidylate synthase and dihydrofolate reductase, highlighting their potential in cancer therapy and the treatment of microbial infections (A. Gangjee et al., 2008).

Molecular Interactions and Drug Design

The detailed study of molecular interactions, including hydrogen bonding and π-π stacking, in related compounds provides valuable insights into drug design and development. Understanding these interactions enables the prediction and optimization of binding affinities and selectivities towards biological targets, crucial for developing new therapeutic agents. For instance, quantum chemical insights into specific derivatives have highlighted the importance of intermolecular hydrogen bonding in stabilizing drug-receptor complexes, offering a pathway for designing more effective antiviral molecules (S. Mary et al., 2020).

特性

IUPAC Name |

2-[4-amino-5-(4-methylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(3,4-dimethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O5S2/c1-13-4-7-15(8-5-13)32(27,28)18-11-23-21(25-20(18)22)31-12-19(26)24-14-6-9-16(29-2)17(10-14)30-3/h4-11H,12H2,1-3H3,(H,24,26)(H2,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDTWBKSXKLQHSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

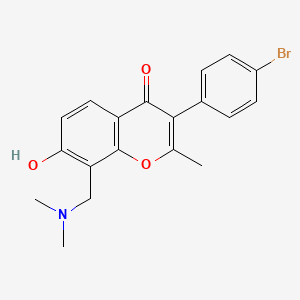

![(Z)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)but-2-enamide](/img/structure/B2589573.png)

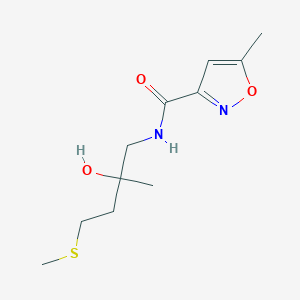

![N-(4-chlorophenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2589575.png)

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-naphthalen-1-ylacetamide](/img/structure/B2589579.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylthio)benzamide](/img/structure/B2589581.png)

![N-(3-chloro-4-methylphenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2589583.png)

![N-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)methyl]propanamide](/img/structure/B2589587.png)

![5-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide](/img/structure/B2589589.png)